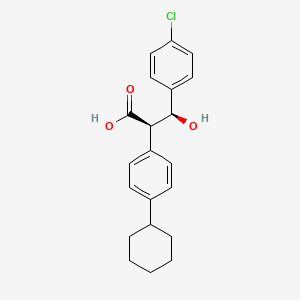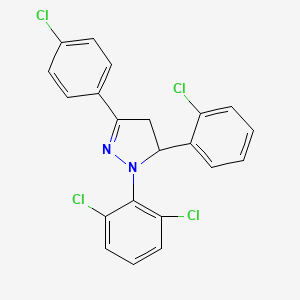
5-(2-Chlorophenyl)-3-(4-chlorophenyl)-1-(2,6-dichlorophenyl)-2-pyrazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Chlorophenyl)-3-(4-chlorophenyl)-1-(2,6-dichlorophenyl)-2-pyrazoline is a synthetic organic compound belonging to the pyrazoline class. This compound is characterized by its three chlorophenyl groups attached to the pyrazoline ring, making it a highly chlorinated derivative. Pyrazolines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-3-(4-chlorophenyl)-1-(2,6-dichlorophenyl)-2-pyrazoline typically involves the cyclization of chalcones with hydrazine derivatives. The general synthetic route can be summarized as follows:
Preparation of Chalcones: Chalcones are synthesized by the Claisen-Schmidt condensation of appropriate acetophenones and benzaldehydes in the presence of a base such as sodium hydroxide or potassium hydroxide.
Cyclization: The chalcones are then reacted with hydrazine hydrate or substituted hydrazines under reflux conditions to form the pyrazoline ring. The reaction is usually carried out in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-(2-Chlorophenyl)-3-(4-chlorophenyl)-1-(2,6-dichlorophenyl)-2-pyrazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Pyrazole derivatives.
Reduction: Dihydropyrazoline derivatives.
Substitution: Various substituted pyrazoline derivatives depending on the nucleophile used.
科学的研究の応用
5-(2-Chlorophenyl)-3-(4-chlorophenyl)-1-(2,6-dichlorophenyl)-2-pyrazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-(2-Chlorophenyl)-3-(4-chlorophenyl)-1-(2,6-dichlorophenyl)-2-pyrazoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
5-(2-Chlorophenyl)-3-(4-chlorophenyl)-1-phenyl-2-pyrazoline: Lacks the additional chlorination on the phenyl ring.
5-(2-Chlorophenyl)-3-phenyl-1-(2,6-dichlorophenyl)-2-pyrazoline: Lacks the 4-chlorophenyl group.
5-Phenyl-3-(4-chlorophenyl)-1-(2,6-dichlorophenyl)-2-pyrazoline: Lacks the 2-chlorophenyl group.
Uniqueness
The unique feature of 5-(2-Chlorophenyl)-3-(4-chlorophenyl)-1-(2,6-dichlorophenyl)-2-pyrazoline is the presence of three chlorophenyl groups, which can significantly influence its chemical reactivity and biological activity. This high degree of chlorination may enhance its stability and interaction with specific molecular targets, making it a valuable compound for various applications.
特性
CAS番号 |
109333-42-8 |
|---|---|
分子式 |
C21H14Cl4N2 |
分子量 |
436.2 g/mol |
IUPAC名 |
3-(2-chlorophenyl)-5-(4-chlorophenyl)-2-(2,6-dichlorophenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C21H14Cl4N2/c22-14-10-8-13(9-11-14)19-12-20(15-4-1-2-5-16(15)23)27(26-19)21-17(24)6-3-7-18(21)25/h1-11,20H,12H2 |
InChIキー |
VEXLQQVINIBFCH-UHFFFAOYSA-N |
正規SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=C(C=CC=C3Cl)Cl)C4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


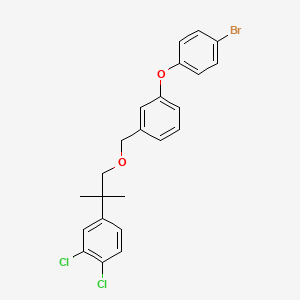
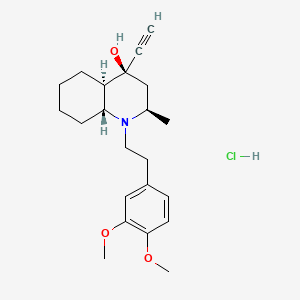
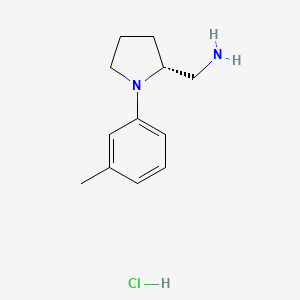
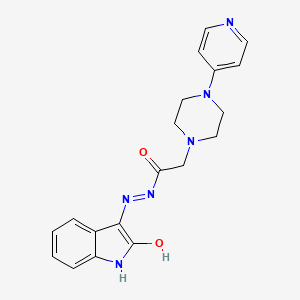

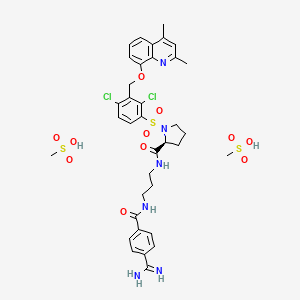

![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;2,2,2-trifluoroacetic acid](/img/structure/B15191864.png)
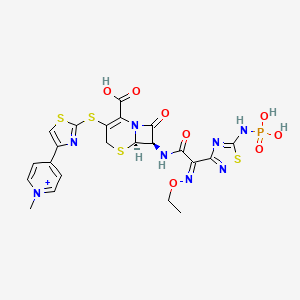


![Benzenesulfonic acid, 2-[[[3-[[8-[[(2-ethoxyethoxy)carbonyl]amino]-2-hydroxy-1-naphthalenyl]azo]-4-hydroxyphenyl]sulfonyl]amino]-](/img/structure/B15191912.png)
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6S)-6-[(2R,3R,4R,5R,6S)-6-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[[(6R,9S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)-4-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B15191928.png)
